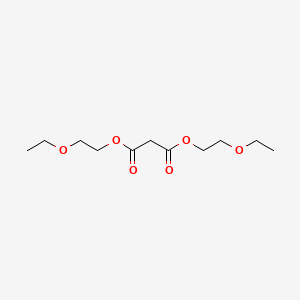

Bis(2-ethoxyethyl) Propanedioate

Description

Bis(2-ethoxyethyl) propanedioate (CAS: Not explicitly provided in evidence) is a diester derivative of propanedioic acid (malonic acid), with 2-ethoxyethyl substituents. Structurally, it consists of a central malonate core esterified with two 2-ethoxyethyl groups. The 2-ethoxyethyl groups likely enhance solubility in hydrophobic matrices and reduce volatility compared to simpler alkyl esters.

Properties

CAS No. |

64617-98-7 |

|---|---|

Molecular Formula |

C11H20O6 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

bis(2-ethoxyethyl) propanedioate |

InChI |

InChI=1S/C11H20O6/c1-3-14-5-7-16-10(12)9-11(13)17-8-6-15-4-2/h3-9H2,1-2H3 |

InChI Key |

YZXHTAXOIQKKGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)CC(=O)OCCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-ethoxyethyl) propanedioate typically involves the esterification of propanedioic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:

Reactants: Propanedioic acid and 2-ethoxyethanol

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Temperature: 60-80°C

Reaction Time: 4-6 hours

The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethoxyethyl) propanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield propanedioic acid and 2-ethoxyethanol.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Propanedioic acid and 2-ethoxyethanol.

Transesterification: New esters depending on the alcohol used.

Reduction: Corresponding alcohols.

Scientific Research Applications

Bis(2-ethoxyethyl) propanedioate has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of various organic compounds.

Polymer Chemistry: It serves as a monomer or comonomer in the production of specialized polymers.

Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of bis(2-ethoxyethyl) propanedioate depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In polymer chemistry, it participates in polymerization reactions to form long-chain polymers. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Diethyl Malonate (CAS 108-59-8)

- Structure : Ethyl ester of malonic acid.

- Applications : Widely used as a chemical intermediate in pharmaceuticals, agrochemicals, and polymer synthesis .

- Key Differences :

- Bis(2-ethoxyethyl) propanedioate has bulkier 2-ethoxyethyl substituents, which likely increase molecular weight (estimated ~260–280 g/mol vs. 160.17 g/mol for diethyl malonate) and reduce volatility.

- The ethoxy groups may improve compatibility with polar polymers (e.g., PVC) compared to diethyl malonate, which lacks ether linkages.

B. Bis(4-methylphenyl) Propanedioate (CAS 15014-23-0)

- Structure : Aromatic ester with para-methylphenyl substituents.

- Applications : Likely used in high-temperature or rigid polymer systems due to aromatic rigidity.

- Key Differences :

- Aromatic substituents in bis(4-methylphenyl) propanedioate confer higher thermal stability but lower flexibility compared to the aliphatic 2-ethoxyethyl groups in the target compound.

- The ethoxyethyl groups in this compound may enhance plasticizing efficiency at low temperatures.

C. Bis(2-ethylhexyl) Terephthalate (CAS 6422-86-2)

- Structure: Terephthalic acid esterified with 2-ethylhexanol.

- Applications : Common plasticizer (e.g., DOTP) for PVC and synthetic rubbers.

- Key Differences :

- This compound uses a malonate core, whereas DOTP is based on terephthalate. The latter has superior compatibility with PVC but may exhibit higher migration rates.

- The ethoxyethyl groups in the target compound could offer better resistance to extraction by oils compared to 2-ethylhexyl chains.

Physicochemical and Performance Comparison

Toxicity and Regulatory Considerations

- Bis(4-methylphenyl) propanedioate : Regulatory data incomplete, but aromatic esters often require stringent handling due to persistence concerns .

- Bis(2-ethylhexyl) terephthalate (DOTP): Classified as non-carcinogenic under REACH, with low aquatic toxicity .

Research Findings and Industrial Relevance

- Plasticizer Efficiency : The ethoxyethyl groups in this compound may reduce glass transition temperature (Tg) in polymers more effectively than diethyl malonate, as seen in analogous systems .

- Environmental Impact : Compared to phthalates like DOTP, malonate-based esters (e.g., this compound) may degrade more readily due to ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.